1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide
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Overview
Description
1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide is a derivative of iproniazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. Iproniazid was initially developed for the treatment of tuberculosis but later found use as an antidepressant due to its mood-elevating effects . it was withdrawn from the market due to its hepatotoxicity . This compound retains some of the pharmacological properties of its parent compound and has been studied for various scientific applications.
Preparation Methods
The synthesis of iproniazid-1-oxide typically involves the oxidation of iproniazid. One common method is the reaction of iproniazid with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to prevent the decomposition of the product
Chemical Reactions Analysis
1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxides.
Reduction: It can be reduced back to iproniazid under specific conditions.
Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: It has been investigated for its effects on monoamine oxidase activity and its potential use in studying neurotransmitter metabolism.
Medicine: Although not used clinically, it serves as a reference compound in pharmacological studies related to MAOIs.
Industry: Its applications in industry are limited but may include use in the synthesis of other pharmacologically active compounds .
Mechanism of Action
1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide exerts its effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine, leading to increased levels of these neurotransmitters in the brain . The molecular targets include the active sites of MAO enzymes, where iproniazid-1-oxide forms a covalent bond, rendering the enzyme inactive .
Comparison with Similar Compounds
1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide is similar to other MAOIs such as:
Phenelzine: Another non-selective, irreversible MAOI used as an antidepressant.
Isocarboxazid: A non-selective, irreversible MAOI with similar pharmacological effects.
Tranylcypromine: A non-selective, irreversible MAOI with a different chemical structure but similar mechanism of action.
Compared to these compounds, iproniazid-1-oxide is unique due to its specific oxidation state and the presence of the oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7(2)10-11-9(13)8-3-5-12(14)6-4-8/h3-7,10H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTLIMVDEAPFFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=[N+](C=C1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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